An In-depth Technical Guide to 2,5-Dimethylcinnamic Acid (CAS: 95883-10-6)
An In-depth Technical Guide to 2,5-Dimethylcinnamic Acid (CAS: 95883-10-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and technical data specifically for 2,5-Dimethylcinnamic acid (CAS 95883-10-6) are limited. This guide provides a summary of its known properties and contextualizes its potential applications based on the well-documented activities of the broader class of cinnamic acid derivatives.
Introduction
2,5-Dimethylcinnamic acid is a derivative of cinnamic acid, a naturally occurring organic acid found in various plants.[1] Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural modifications on the phenyl ring of the cinnamic acid scaffold, such as the dimethyl substitution in the 2 and 5 positions, can significantly influence the compound's physicochemical properties and biological efficacy. This guide aims to provide a comprehensive overview of the available technical information for 2,5-Dimethylcinnamic acid and to extrapolate its potential pharmacological relevance based on the activities of related compounds.
Physicochemical Properties
The fundamental physicochemical properties of 2,5-Dimethylcinnamic acid are summarized in the table below, based on information from chemical suppliers.
| Property | Value | Reference |
| CAS Number | 95883-10-6 | [3] |
| Molecular Formula | C₁₁H₁₂O₂ | [3] |
| Molecular Weight | 176.22 g/mol | [3] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available |
Synthesis
Caption: Generalized workflow for the synthesis of 2,5-Dimethylcinnamic acid.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for 2,5-Dimethylcinnamic acid are not available in the public domain. For reference, the characteristic spectroscopic features of the parent compound, cinnamic acid, are provided below. It is anticipated that 2,5-Dimethylcinnamic acid would exhibit similar characteristic peaks with additional signals corresponding to the two methyl groups on the phenyl ring.
Table of Expected Spectroscopic Features (based on Cinnamic Acid)
| Spectroscopic Technique | Expected Features for 2,5-Dimethylcinnamic Acid |
| ¹H NMR | Signals for aromatic protons, vinylic protons (trans-coupled), a carboxylic acid proton, and two distinct singlets for the two methyl groups. |
| ¹³C NMR | Signals for aromatic carbons, vinylic carbons, a carbonyl carbon, and two distinct signals for the two methyl carbons. |
| IR Spectroscopy | Characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, C=C stretching of the alkene, and C-H stretching of the aromatic ring and methyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 2,5-Dimethylcinnamic acid (176.22 m/z) and characteristic fragmentation patterns. |
Potential Biological Activities and Mechanisms of Action
While no specific biological studies on 2,5-Dimethylcinnamic acid were identified, the broader class of cinnamic acid derivatives exhibits a wide range of pharmacological activities. It is plausible that 2,5-Dimethylcinnamic acid may share some of these properties.
Antioxidant Activity
Many cinnamic acid derivatives, particularly those with hydroxyl substitutions, are potent antioxidants.[1][4] They can exert their antioxidant effects through direct radical scavenging or by modulating cellular signaling pathways like the Nrf2-ARE pathway.[5]
Caption: Generalized Nrf2-ARE signaling pathway potentially modulated by cinnamic acid derivatives.
Antimicrobial Activity
Cinnamic acid and its derivatives have demonstrated activity against a range of bacteria and fungi.[1][6] The proposed mechanism often involves the disruption of bacterial cell membranes.
Anticancer Activity
Certain derivatives of cinnamic acid have been investigated for their anticancer properties, with some showing cytotoxic effects against various cancer cell lines.[2][7]
Anti-inflammatory Activity
The anti-inflammatory effects of some cinnamic acid derivatives are attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways.[8]
Experimental Protocols (General)
The following are generalized protocols for assays that would be suitable for evaluating the biological activity of 2,5-Dimethylcinnamic acid.
DPPH Radical Scavenging Assay (for Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
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Prepare a stock solution of 2,5-Dimethylcinnamic acid in a suitable solvent (e.g., ethanol or DMSO).
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Prepare serial dilutions of the stock solution.
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In a 96-well plate, add a fixed volume of DPPH solution to each well containing the different concentrations of the test compound.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
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Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[9]
References
- 1. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of Conventional Drugs with Biocompounds Derived from Cinnamic Acid: A Promising Option for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
